2-Amino-5-(benzyloxy)-4-methoxybenzamide
Overview
Description
2-Amino-5-(benzyloxy)-4-methoxybenzamide, also known as 2-ABM, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 293.35 g/mol and a melting point of 85-87 °C. 2-ABM is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of various compounds.
Scientific Research Applications
Antioxidant Activity
Amino-substituted benzamide derivatives, including structures similar to 2-Amino-5-(benzyloxy)-4-methoxybenzamide, have been studied for their potential as antioxidants. The electrochemical oxidation mechanisms of these compounds are pivotal in understanding their scavenging activity against free radicals. The investigation into these mechanisms revealed the primary amino group's role in a pH-dependent oxidation process, which is crucial for their antioxidant properties (Jovanović et al., 2020). Additionally, a combined experimental and computational study confirmed that protonated systems exhibit better antioxidant capabilities than their neutral counterparts, emphasizing the positive influence of electron-donating groups on antioxidant activity (Perin et al., 2018).
Material Science Applications
Research into the synthesis and characterization of novel aromatic polyimides, which include the amino-substituted benzamides as intermediates, showcases the versatility of these compounds in developing materials with desirable properties such as solubility in organic solvents and high thermal stability. These polyimides find applications in various fields, including electronics and aerospace, due to their robust physical properties (Butt et al., 2005).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of new benzamide derivatives from endophytic Streptomyces sp. highlight another significant application area. These compounds demonstrate potential in fighting microbial infections and protecting against oxidative stress, making them valuable in medicinal chemistry and drug development (Yang et al., 2015).
Radiopharmaceutical Applications
Radioiodinated benzamide derivatives have been developed for imaging serotonin-5HT2-receptors, indicating the utility of these compounds in neuroscience research and the development of diagnostic tools for brain disorders. The specificity and affinity of these radiolabeled compounds for their target receptors enable precise imaging of receptor distribution, aiding in the understanding and treatment of neurological conditions (Mertens et al., 1994).
properties
IUPAC Name |
2-amino-4-methoxy-5-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHJQTXPIRNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731636 | |
Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
CAS RN |
60547-95-7 | |
Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60547-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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